N-(Hexanoyloxy)succinimide

Overview

Description

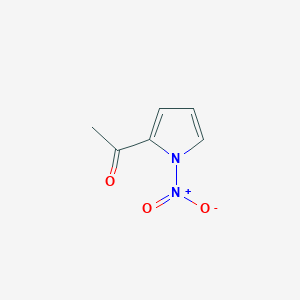

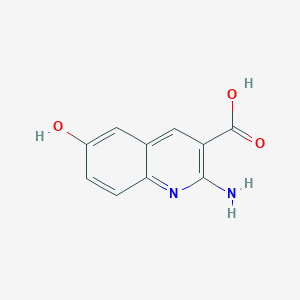

N-(Hexanoyloxy)succinimide, also known as this compound, is a useful research compound. Its molecular formula is C10H15NO4 and its molecular weight is 213.23 g/mol. The purity is usually 95%.

The exact mass of the compound 2,5-Dioxopyrrolidin-1-YL hexanoate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis of Heterobifunctional Coupling Agents

Reddy et al. (2005) discussed the synthesis of a heterobifunctional coupling agent, crucial for the chemoselective conjugation of proteins and enzymes. This synthesis is significant for the preparation of analogous coupling agents, demonstrating the importance of 2,5-Dioxopyrrolidin-1-YL hexanoate in protein chemistry (Reddy et al., 2005).

2. Electropolymerization for Ion Sensitivity

Carbas et al. (2012) utilized a terthienyl based fluorescent polymer, involving electropolymerization, showing sensitivity towards metal cations. This research highlights the use of 2,5-Dioxopyrrolidin-1-YL hexanoate in the development of ion-sensitive materials (Carbas et al., 2012).

3. Monoclonal Antibody Production Improvement

Aki et al. (2021) discovered that a compound containing 2,5-Dioxopyrrolidin-1-YL hexanoate improved monoclonal antibody production in Chinese hamster ovary cell culture. This demonstrates its potential role in enhancing biopharmaceutical production (Aki et al., 2021).

4. Antibacterial and Antibiofilm Activities

Kouidhi et al. (2018) synthesized Pyridin-2-yl hexanoate, showing its effectiveness against pathogenic bacteria and inducing strong antibiofilm effects, which can be linked to the chemical properties of 2,5-Dioxopyrrolidin-1-YL hexanoate (Kouidhi et al., 2018).

5. Labeling Amine Residues

Crovetto et al. (2008) synthesized an amine-reactive derivative of 2,5-Dioxopyrrolidin-1-YL hexanoate for labeling RNA, indicating its use in molecular biology for studying nucleic acids (Crovetto et al., 2008).

6. Fluorescent Sensor for Zn2+ Ions

Li et al. (2012) developed a chemosensor containing 2,5-Dioxopyrrolidin-1-YL hexanoate, serving as a ratiometric and selective fluorescent detector for Zn2+ ions, highlighting its application in analytical chemistry (Li et al., 2012).

7. Synthesis of Pyrrolidin-2-ones

Katritzky et al. (2000) focused on the synthesis of 1,5-disubstituted pyrrolidin-2-ones, illustrating the versatility of 2,5-Dioxopyrrolidin-1-YL hexanoate in synthetic organic chemistry (Katritzky et al., 2000).

8. Comparative Proteomics

Zhang et al. (2002) explored the use of coding agents including derivatives of 2,5-Dioxopyrrolidin-1-YL hexanoate in comparative proteomics, demonstrating its role in advanced analytical techniques (Zhang et al., 2002).

Mechanism of Action

Target of Action

N-(Hexanoyloxy)succinimide, also known as 2,5-Dioxopyrrolidin-1-YL hexanoate, is a compound that is primarily used in organic synthesis . It is often used as a reagent for the synthesis of various bioactive molecules, including peptides and pharmaceutical intermediates . The primary targets of this compound are therefore the molecules it reacts with during these synthesis processes.

Mode of Action

The compound acts as a coupling agent, facilitating the formation of covalent bonds between different molecules . It is particularly useful in peptide synthesis, where it can help form amide bonds between amino acids . The compound’s mode of action involves the reaction of its succinimide group with primary amines, leading to the formation of amide bonds .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the molecules it is used to synthesize. For example, in the synthesis of peptides, it can influence the formation and function of proteins, which are involved in virtually all biological pathways .

Result of Action

The result of this compound’s action is the formation of new covalent bonds between molecules, enabling the synthesis of complex bioactive compounds . In the context of peptide synthesis, for example, this can lead to the creation of new proteins with potential biological activity .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other reactive species . Optimal conditions for its use are typically determined empirically during the development of synthetic protocols .

Biochemical Analysis

Biochemical Properties

N-(Hexanoyloxy)succinimide plays a significant role in biochemical reactions. It is an important activated ester used in various bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides

Cellular Effects

It has been shown to denature collagen and to activate monoclonal antibodies, which are important for many diagnostic applications

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYAWMSQSBERBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176614 | |

| Record name | N-Hydroxysuccinimide caproic acid ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22102-92-7 | |

| Record name | N-Hydroxysuccinimide caproic acid ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022102927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hydroxysuccinimide caproic acid ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B134211.png)

![2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B134221.png)

![2-[(Diethylamino)methyl]-4-nitrophenol](/img/structure/B134224.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B134228.png)

![[(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methyl 2,2-dimethylpropanoate](/img/structure/B134236.png)